Cas no 2227784-51-0 ((1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol)

(1R)-3-Amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol is a chiral β-amino alcohol derivative featuring a difluorinated aromatic moiety. Its stereospecific (R)-configuration and functional group arrangement make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the methoxy group contributes to electronic modulation. The compound’s primary amine and hydroxyl groups offer versatile reactivity for further derivatization, enabling its use in the preparation of biologically active molecules. High enantiomeric purity ensures consistent performance in chiral transformations. Suitable for research in medicinal chemistry, it serves as a key building block for the development of fluorinated therapeutics.
(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol structure
2227784-51-0 structure
Product name:(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
CAS No:2227784-51-0
MF:C10H13F2NO2
MW:217.21252989769
CID:6547410
PubChem ID:165628162

(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
    • EN300-1769157
    • 2227784-51-0
    • Inchi: 1S/C10H13F2NO2/c1-15-9-5-6(11)4-7(12)10(9)8(14)2-3-13/h4-5,8,14H,2-3,13H2,1H3/t8-/m1/s1
    • InChI Key: BBOVAPPBYDGENJ-MRVPVSSYSA-N
    • SMILES: FC1=CC(=CC(=C1[C@@H](CCN)O)OC)F

Computed Properties

  • Exact Mass: 217.09143498g/mol
  • Monoisotopic Mass: 217.09143498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 55.5Ų

(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1769157-0.5g
(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
2227784-51-0
0.5g
$1495.0 2023-09-20
Enamine
EN300-1769157-1.0g
(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
2227784-51-0
1g
$1557.0 2023-06-03
Enamine
EN300-1769157-0.25g
(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
2227784-51-0
0.25g
$1432.0 2023-09-20
Enamine
EN300-1769157-2.5g
(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
2227784-51-0
2.5g
$3051.0 2023-09-20
Enamine
EN300-1769157-5.0g
(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
2227784-51-0
5g
$4517.0 2023-06-03
Enamine
EN300-1769157-10.0g
(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
2227784-51-0
10g
$6697.0 2023-06-03
Enamine
EN300-1769157-0.05g
(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
2227784-51-0
0.05g
$1308.0 2023-09-20
Enamine
EN300-1769157-1g
(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
2227784-51-0
1g
$1557.0 2023-09-20
Enamine
EN300-1769157-10g
(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
2227784-51-0
10g
$6697.0 2023-09-20
Enamine
EN300-1769157-0.1g
(1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol
2227784-51-0
0.1g
$1371.0 2023-09-20

Additional information on (1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol

Comprehensive Overview of (1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol (CAS No. 2227784-51-0)

The compound (1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol, with the CAS number 2227784-51-0, is a chiral amino alcohol derivative that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique structural features, including the 2,4-difluoro-6-methoxyphenyl moiety and the (1R)-3-aminopropanol backbone, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

In recent years, the demand for chiral building blocks like (1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol has surged due to their role in asymmetric synthesis. The compound's stereochemical purity and functional group compatibility are critical for achieving high enantioselectivity in reactions. This aligns with the growing trend in green chemistry and sustainable pharmaceutical manufacturing, where efficiency and minimal waste are prioritized. Users searching for "chiral amino alcohol synthesis" or "CAS 2227784-51-0 applications" will find this compound highly relevant.

The 2,4-difluoro-6-methoxyphenyl group in (1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol contributes to its lipophilicity and electron-withdrawing properties, which are advantageous in designing blood-brain barrier (BBB)-penetrant drugs. This has led to its exploration in neurodegenerative disease research, a hot topic in 2023 due to the rising prevalence of conditions like Alzheimer's and Parkinson's. Searches for "CNS drug intermediates" or "fluorinated phenyl compounds in medicine" often highlight this compound's significance.

From a synthetic perspective, (1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol can be prepared via asymmetric reduction of the corresponding ketone or through enzymatic resolution. These methods are frequently discussed in forums focusing on "scalable chiral synthesis" or "biocatalysis in drug development". The compound's CAS 2227784-51-0 is often cross-referenced in patents related to G-protein-coupled receptor (GPCR) modulators, reflecting its industrial relevance.

Quality control of (1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol involves rigorous HPLC and NMR analyses to ensure enantiomeric excess (ee) >99%, a common requirement for pharmaceutical intermediates. This aligns with the increasing emphasis on regulatory compliance in API manufacturing, a recurring theme in searches like "pharmaceutical intermediate purity standards". The compound's stability under ambient conditions also makes it a practical choice for industrial applications.

In summary, (1R)-3-amino-1-(2,4-difluoro-6-methoxyphenyl)propan-1-ol (CAS 2227784-51-0) represents a versatile scaffold bridging medicinal chemistry and process development. Its alignment with trends like precision medicine and catalysis innovation ensures its continued relevance in scientific literature and commercial pipelines. Researchers exploring "fluorinated chiral amines" or "drug discovery intermediates 2023" will find this compound a compelling subject for further study.

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